N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide involves the reaction of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds. The reaction process is designed to yield a series of drug precursors, including the compound , with its structure confirmed through various analytical methods such as 1H NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure analysis of such compounds typically involves detailed NMR, IR, and mass spectroscopy to confirm the precise arrangement of atoms within the molecule. Specifically, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide demonstrates interesting structural features, with protonation likely occurring at the nitrogen atoms of the imidazole and benzothiazole rings, as inferred from pKa values and UV spectroscopic studies indicating specific sites of proton affinity (Duran & Canbaz, 2013).
Chemical Reactions and Properties
Chemical reactions involving N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide are centered around its reactivity with various agents to form derivatives with potential pharmacological activities. The compound's benzothiazole and acetamide groups play crucial roles in its reactivity, allowing for the synthesis of derivatives through substitutions at these sites, as demonstrated in studies exploring anti-inflammatory and anticancer activities (Sunder & Maleraju, 2013; Duran & Demirayak, 2012).
Physical Properties Analysis
While specific details on the physical properties of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide are scarce, the general approach to analyzing physical properties of such compounds involves determining their melting points, solubility in various solvents, and stability under different conditions. These properties are essential for understanding the compound's behavior in chemical reactions and potential applications in drug formulation.
Chemical Properties Analysis
The chemical properties of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide include its acidity, basicity, reactivity towards electrophiles and nucleophiles, and its potential to undergo various chemical transformations. The determination of pKa values, as mentioned earlier, provides insight into its acid-base behavior, critical for understanding its interaction with biological systems and reactivity in chemical syntheses (Duran & Canbaz, 2013).
Mechanism of Action
The mechanism of action of benzothiazoles can vary widely depending on their functional groups and the context in which they are used. For example, in medicinal chemistry, benzothiazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-8-12(2)16-14(9-11)21-17(19-16)18-15(20)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCABRYIIYZMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide |
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